2,2-Difluoro-2-phenylethanamine HCl

Description

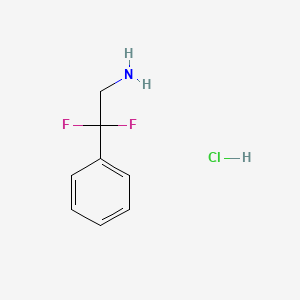

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-difluoro-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-8(10,6-11)7-4-2-1-3-5-7;/h1-5H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEYOJKYXHRUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39625-10-0 | |

| Record name | 2,2-difluoro-2-phenylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 2,2-Difluoro-2-phenylethanamine HCl

This guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 2,2-Difluoro-2-phenylethanamine hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. The strategic incorporation of a difluoromethyl group can significantly modulate the physicochemical properties of bioactive molecules, making this compound a valuable building block in medicinal chemistry.

Introduction: The Significance of Fluorination in Drug Design

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The gem-difluoro group, in particular, serves as a bioisostere for carbonyl or hydroxyl groups, potentially enhancing interactions with biological targets while resisting metabolic oxidation. This guide outlines a robust laboratory-scale synthesis and rigorous characterization of 2,2-Difluoro-2-phenylethanamine HCl, providing a foundational methodology for its application in research and development.

Proposed Synthetic Pathway: A Multi-Step Approach

A plausible and efficient synthesis of this compound can be envisioned through a multi-step pathway commencing from readily available starting materials. The proposed route involves the synthesis of a key intermediate, 2,2-difluoro-2-phenylacetonitrile, followed by its reduction to the desired amine.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2,2-Difluoro-2-phenylacetonitrile

The initial step involves the electrophilic fluorination of phenylacetonitrile. This transformation can be achieved using a suitable fluorinating agent, such as N-Fluorodibenzenesulfonimide (NFSI), in the presence of a base to generate the carbanion.

Experimental Protocol:

-

To a solution of phenylacetonitrile (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) (2.2 equivalents) at -78 °C under an inert atmosphere (e.g., argon).

-

Stir the resulting solution for 30 minutes to ensure complete deprotonation.

-

Add a solution of N-Fluorodibenzenesulfonimide (NFSI) (2.5 equivalents) in THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,2-difluoro-2-phenylacetonitrile.

Step 2: Reduction of 2,2-Difluoro-2-phenylacetonitrile to 2,2-Difluoro-2-phenylethanamine

The nitrile group of 2,2-difluoro-2-phenylacetonitrile can be reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1]

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 2,2-difluoro-2-phenylacetonitrile (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude 2,2-Difluoro-2-phenylethanamine.

Step 3: Formation of 2,2-Difluoro-2-phenylethanamine Hydrochloride

The final step involves the formation of the hydrochloride salt to improve the stability and handling of the amine.

Experimental Protocol:

-

Dissolve the crude 2,2-Difluoro-2-phenylethanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (-CH₂) group adjacent to the amine, and the amine protons. The methylene protons will likely appear as a triplet due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon atom bearing the two fluorine atoms is expected to show a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling.

-

¹⁹F NMR: Fluorine NMR is crucial for confirming the presence and environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms.

| Predicted NMR Data | ¹H NMR (400 MHz, D₂O) | ¹³C NMR (101 MHz, D₂O) |

| Chemical Shift (δ) | Aromatic (multiplet), Methylene (triplet), Amine (broad singlet) | Aromatic carbons, Methylene carbon (triplet), Difluorinated carbon (triplet) |

| Coupling Constants | J(H-F) for methylene protons | J(C-F) for difluorinated carbon |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2,2-Difluoro-2-phenylethanamine, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 158.07759.[2]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: for the primary amine.

-

C-H stretching: for the aromatic and aliphatic C-H bonds.

-

C-F stretching: characteristic strong absorptions for the carbon-fluorine bonds.

-

Aromatic C=C stretching: for the phenyl ring.

Caption: Workflow for the characterization of the synthesized product.

Conclusion and Future Perspectives

This technical guide presents a detailed, albeit proposed, synthetic route and a comprehensive characterization strategy for this compound. The successful synthesis of this compound would provide a valuable tool for medicinal chemists and drug discovery scientists. The insights gained from the synthesis and characterization of this molecule can pave the way for the development of novel therapeutics with improved pharmacological profiles. Further optimization of the synthetic route and in-depth biological evaluation of its derivatives are promising areas for future research.

References

-

PubChem. 2,2-Difluoro-2-phenylethylamine. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2,2-difluoro-2-phenylethylamine (C8H9F2N). [Link]

-

OpenStax. 24.6 Synthesis of Amines. In Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-phenylethanamine HCl

Introduction

2,2-Difluoro-2-phenylethanamine hydrochloride is a fluorinated derivative of the well-known biogenic amine, phenethylamine. The introduction of geminal fluorine atoms at the benzylic position significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of considerable interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the core physicochemical properties of 2,2-Difluoro-2-phenylethanamine HCl, with detailed, field-proven methodologies for their determination and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's characteristics.

Chemical Identity and Structure

2,2-Difluoro-2-phenylethanamine hydrochloride is the hydrochloride salt of 2,2-Difluoro-2-phenylethanamine. The presence of the difluoromethyl group is a key structural feature that imparts unique properties compared to its non-fluorinated parent compound, 2-phenylethylamine hydrochloride.[1][2]

| Property | Value | Source |

| Chemical Name | 2,2-Difluoro-2-phenylethanamine hydrochloride | - |

| Synonyms | 2,2-Difluoro-2-phenylethylamine HCl | - |

| Molecular Formula | C₈H₁₀ClF₂N | [3] |

| Molecular Weight | 193.62 g/mol | [3] |

| CAS Number | Not readily available for the HCl salt. (Free base: 55601-21-3) | [4] |

| Chemical Structure |  | - |

Experimental Determination of Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following sections detail the experimental protocols for determining key parameters for this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity, whereas a broad melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Method

This method is a standard and widely accepted technique for accurate melting point determination.[5][6][7]

Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[8]

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20 °C/minute until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/minute to allow for accurate observation.[5]

-

Observation: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The hydrochloride salt form of an amine is generally employed to enhance aqueous solubility.[1]

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10]

Methodology:

-

Solvent Selection: A range of solvents should be tested, including purified water, ethanol, methanol, and buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[11]

-

Sample Preparation: Add an excess of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

-

Constant Temperature and Agitation: These conditions are necessary to reach a true thermodynamic equilibrium.

-

Filtration: Removes any undissolved microparticles that could lead to an overestimation of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa of the primary amine is a crucial determinant of the compound's ionization state at different physiological pH values, which in turn affects its absorption, distribution, and target engagement.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable groups.[12][13][14]

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration in deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while continuously monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Causality Behind Experimental Choices:

-

Strong Base Titrant: Ensures a sharp and well-defined equivalence point.

-

Continuous pH Monitoring: Allows for the precise determination of the titration curve's inflection point.

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy:

-

Expected Signals: The ¹H NMR spectrum will show signals for the aromatic protons, the methylene (-CH₂) protons, and the amine (-NH₃⁺) protons.

-

Interpretation: The chemical shifts, integration, and coupling patterns of these signals will confirm the carbon skeleton and the connectivity of the protons. The protons of the methylene group adjacent to the difluorinated carbon will exhibit coupling to the fluorine atoms, resulting in a characteristic triplet of triplets.

¹³C NMR Spectroscopy:

-

Expected Signals: Signals for the aromatic carbons, the methylene carbon, and the difluorinated benzylic carbon will be observed.

-

Interpretation: The chemical shifts will confirm the carbon framework. The difluorinated carbon will show a large one-bond carbon-fluorine coupling (¹JCF), appearing as a triplet.

¹⁹F NMR Spectroscopy:

-

Significance: ¹⁹F NMR is particularly useful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[15][16][17][18][19][20]

-

Expected Signal: A single resonance is expected for the two equivalent fluorine atoms.

-

Interpretation: The chemical shift of the fluorine signal provides information about the electronic environment of the fluorine atoms. This signal will be split into a triplet by the adjacent methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions for this compound:

-

N-H Stretching: A broad absorption band in the region of 3000-2700 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺) in an amine hydrochloride salt.[21][22]

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

-

C-F Stretching: Strong absorption bands in the region of 1100-1000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum of the free base (2,2-Difluoro-2-phenylethanamine) would show a molecular ion peak corresponding to its molecular weight.

-

Key Fragments: Common fragmentation pathways would include the loss of the aminoethyl group and benzylic cleavage. The presence of fluorine can be inferred from the mass of the fragments. It's important to note that chlorine from the HCl salt will not be part of the covalent structure and will not typically be observed in the same way as covalently bonded halogens in the mass spectrum of the organic cation.[23][24][25][26][27]

Conclusion

The physicochemical properties of this compound are significantly influenced by the presence of the geminal difluoro group. This guide has provided a comprehensive framework for the experimental determination and interpretation of its key characteristics. A thorough understanding of these properties is essential for the rational design and development of novel therapeutic agents based on this promising chemical scaffold.

References

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]

-

Gerig, J.T. Fluorine NMR. University of California, Santa Barbara. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

University of Ottawa. 19Flourine NMR. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. Available from: [Link]

-

National Institutes of Health. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. Available from: [Link]

-

YouTube. Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. Available from: [Link]

-

Stanford Research Systems. Melting Point Determination. Available from: [Link]

-

Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available from: [Link]

-

ResearchGate. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Available from: [Link]

-

ResearchGate. FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Available from: [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

-

Quora. How to interpret the 19F NMR spectra. Available from: [Link]

-

McLaughlin, Jay C. Experiment 27 - Amines and Amides. Available from: [Link]

-

PubChem. 2,2-Difluoro-2-phenylethanol. Available from: [Link]

-

University of Alberta. Melting point determination. Available from: [Link]

-

Defense Technical Information Center. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available from: [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available from: [Link]

-

Lambda Photometrics. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

-

ResearchGate. An Overview of Fluorine NMR. Available from: [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. Available from: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

-

U.S. Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE. Available from: [Link]

-

Michigan State University. Mass Spectrometry. Available from: [Link]

-

U.S. Pharmacopeia. <1236> Solubility Measurements. Available from: [Link]

-

Chemistry LibreTexts. 21.2: Structural and Physical Properties of Amines. Available from: [Link]

-

PubMed. Near-infrared spectroscopy of amine salts. Available from: [Link]

-

YouTube. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Available from: [Link]

-

RSC Publishing. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. Available from: [Link]

-

ACS Omega. Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning Algorithms. Available from: [Link]

-

American Chemical Society. 2-Phenylethylamine. Available from: [Link]

Sources

- 1. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 2. acs.org [acs.org]

- 3. 2,2-Difluoro-1-phenyl-ethylamine hcl - Synblock [synblock.com]

- 4. 2,2-DIFLUORO-2-PHENYLETHANAMINE CAS#: 55601-21-3 [m.chemicalbook.com]

- 5. thinksrs.com [thinksrs.com]

- 6. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 7. drugfuture.com [drugfuture.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. mdpi.com [mdpi.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. 19Flourine NMR [chem.ch.huji.ac.il]

- 18. quora.com [quora.com]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. Mass Spectrometry [www2.chemistry.msu.edu]

- 26. m.youtube.com [m.youtube.com]

- 27. echemi.com [echemi.com]

biological activity of fluorinated phenylethylamine analogs

An In-Depth Technical Guide to the Biological Activity of Fluorinated Phenylethylamine Analogs

Abstract

The strategic incorporation of fluorine into the phenylethylamine scaffold has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacological profiles of this critical class of psychoactive compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships (SAR) of fluorinated phenylethylamine analogs. We will delve into the causal relationships behind experimental design, provide detailed protocols for essential in vitro and in vivo assays, and present a systematic analysis of how fluorine substitution modulates interactions with key central nervous system targets, including monoamine transporters.

Introduction: The Rationale for Fluorination in Phenylethylamine Drug Design

The phenylethylamine backbone is the foundational structure for a vast array of neuroactive compounds, from endogenous neurotransmitters like dopamine to synthetic stimulants such as amphetamine. The introduction of fluorine, the most electronegative element, into this scaffold is a deliberate strategy to modulate key physicochemical and pharmacological properties.[1][2]

Key advantages of fluorination include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. This can prolong the compound's half-life and duration of action.

-

Modulation of Basicity: Fluorine's electron-withdrawing nature can lower the pKa of the amine group, influencing its ionization state at physiological pH and thereby affecting receptor binding and membrane permeability.

-

Enhanced Binding Affinity: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a receptor's binding pocket, potentially increasing affinity and potency.[2]

-

Improved Blood-Brain Barrier (BBB) Penetration: By increasing lipophilicity, fluorination can enhance a molecule's ability to cross the BBB and reach its central nervous system (CNS) targets.

However, the effects of fluorination are not always predictable. The position and number of fluorine atoms can lead to a wide spectrum of outcomes, from enhanced potency to a complete loss of activity.[1][3] This guide will explore these nuances, providing a framework for the rational design and evaluation of novel fluorinated analogs.

Synthetic Strategies for Fluorinated Phenylethylamines

The synthesis of fluorinated phenylethylamines involves various established and emerging organic chemistry techniques. While a comprehensive review of synthetic methods is beyond the scope of this guide, it is pertinent to mention common approaches. Methods often begin with fluorinated precursors, such as fluorinated benzaldehydes or benzyl bromides, which are then elaborated to the final phenylethylamine structure.[4][5] Techniques like the Erlenmeyer azlactone synthesis and stereoselective alkylations are frequently employed to build the core scaffold.[4][5] For radiolabeling studies, direct radiofluorination using reagents like [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite ([¹⁸F]AcOF) is a critical technology, particularly for developing positron emission tomography (PET) imaging agents.[4]

Pharmacological Profile: Interaction with Monoamine Transporters

The primary mechanism of action for many psychoactive phenylethylamines involves their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6][7][8] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the signal. Phenylethylamine analogs can act as either reuptake inhibitors (blocking the transporter) or as substrates (being transported into the neuron and inducing reverse transport, or efflux, of the neurotransmitter).[8][9]

Fluorination dramatically influences these interactions. The position of the fluorine atom on the phenyl ring is a critical determinant of potency and selectivity.

Structure-Activity Relationships (SAR) at Monoamine Transporters

Systematic studies comparing fluorinated isomers reveal clear SAR trends. For instance, comparing 2-fluoroamphetamine (2-FA) and 4-fluoroamphetamine (4-FA) highlights this principle.

-

2-Fluoroamphetamine (2-FA) shows a strong preference for inhibiting NET, followed by DAT, with very weak activity at SERT.[7]

-

4-Fluoroamphetamine (4-FA) is a less potent inhibitor overall but exhibits a broader spectrum of activity.[7][10]

Para-halogenation (substitution at the 4-position) with larger halogens like chlorine tends to decrease the selectivity for DAT/NET over SERT, increasing the risk for serotonergic effects.[8] This demonstrates that even a subtle change in fluorine's position can shift a compound's profile from being primarily catecholaminergic (dopamine/norepinephrine) to having significant serotonergic activity.[8]

The following table summarizes in vitro data for selected fluorinated amphetamines, illustrating these SAR principles.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Activity Profile |

| 2-Fluoroamphetamine (2-FA) | 270 | 43 | 1845 | NET > DAT >> SERT[7] |

| 4-Fluoroamphetamine (4-FA) | 770 | 420 | 6800 | NET > DAT >> SERT (less potent)[7] |

| 4-Chloroamphetamine (4-CA) | Low µM | Sub-µM | Potent inhibitor | Potent SERT/NET inhibitor[8][11] |

IC₅₀ values represent the concentration of the drug required to inhibit 50% of monoamine uptake in vitro. Lower values indicate higher potency. Data is compiled from studies using human monoamine transporters expressed in HEK293 cells.[7][8]

Experimental Workflows for Pharmacological Characterization

To elucidate the biological activity of novel fluorinated phenylethylamines, a tiered approach combining in vitro and in vivo assays is essential.

In Vitro Assays: Transporter Interaction Profiling

Radioligand binding and uptake inhibition assays are the gold standard for determining a compound's affinity and functional potency at monoamine transporters.[12] These assays are typically performed using human embryonic kidney 293 (HEK293) cells stably expressing the human DAT, NET, or SERT.[8][12]

This workflow determines the potency (IC₅₀) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter.

Caption: Workflow for an in vitro monoamine transporter uptake inhibition assay.

-

Cell Culture: Maintain HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) in appropriate culture medium. Plate the cells in 96-well plates at a density of ~50,000 cells per well and allow them to attach overnight.

-

Assay Preparation: On the day of the experiment, wash the cells once with Krebs-HEPES buffer (KHB).

-

Compound Incubation: Pre-incubate the cells for 5-10 minutes at room temperature with various concentrations of the fluorinated test compound. Include a vehicle control (for 100% uptake) and a known potent inhibitor (e.g., cocaine for DAT) to determine non-specific uptake.[12][13]

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

-

Termination: After a brief incubation period (typically 1-5 minutes to measure initial uptake rates), terminate the reaction by rapidly aspirating the solution and washing the cells twice with ice-cold KHB.[13][14]

-

Quantification: Lyse the cells by adding a detergent solution (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of inhibition against the logarithm of the test compound's concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

In Vivo Assays: Assessing CNS Stimulant Activity

Locomotor activity testing in rodents is a fundamental in vivo assay for evaluating the stimulant or depressant effects of a compound.[15][16] An increase in horizontal movement is a hallmark of psychostimulant drugs that enhance dopamine and norepinephrine signaling.[11][17]

This workflow outlines the key stages for assessing a compound's effect on spontaneous motor activity.

Caption: Workflow for an in vivo rodent locomotor activity assessment.

-

Apparatus: Use locomotor activity chambers (e.g., 40x40 cm clear acrylic boxes) equipped with infrared photobeam arrays to automatically detect and record the animal's horizontal and vertical movements.[11][15]

-

Animals: Use male Swiss Albino mice (20-25g) or other appropriate rodent strains. House them with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Habituation: For at least two days prior to testing, habituate the mice to the experimental procedures. This involves handling, saline injections (intraperitoneal, IP), and placement in the locomotor chambers for a session equal in duration to the planned test session. This minimizes stress-induced artifacts.[15] On the day before the test, record a baseline activity measurement after a vehicle injection.

-

Test Procedure: On the test day, randomly assign mice to treatment groups (e.g., vehicle control, and 3-4 doses of the fluorinated phenylethylamine). Administer the assigned treatment via IP injection.

-

Data Collection: Immediately after injection, place each mouse into the center of a locomotor chamber and record activity continuously for a set period (e.g., 60 minutes), binned into 5-minute intervals.[15]

-

Data Analysis: The primary endpoint is the total distance traveled (in meters).[11] Analyze the data using a one-way analysis of variance (ANOVA) followed by post-hoc tests to compare each dose group to the vehicle control group. A statistically significant increase in distance traveled indicates a stimulant effect.

Metabolism and Other Biological Considerations

Beyond direct transporter interactions, fluorination can influence other biological processes.

-

Monoamine Oxidase (MAO) Inhibition: The phenylethylamine scaffold is a known substrate for MAO, an enzyme that degrades monoamines.[6][18] Structural modifications, including fluorination, can alter a compound's susceptibility to MAO metabolism or even turn it into an MAO inhibitor (MAOI).[6] This is a critical consideration, as MAO inhibition can potentiate the effects of released monoamines. Standard MAO inhibition assays are commercially available and measure the ability of a compound to inhibit the metabolism of a known MAO substrate.[19]

-

Receptor Interactions: While many stimulants act primarily on transporters, some phenylethylamines also have significant affinity for monoamine receptors, such as serotonin 5-HT₂A receptors, which is often associated with psychedelic effects.[1][3] Fluorination can modulate these receptor interactions, sometimes enhancing affinity for one receptor subtype while diminishing it for another.[3][20]

The diagram below illustrates the canonical mechanism of action for phenylethylamine-based releasing agents at a dopaminergic synapse.

Caption: Action of a phenylethylamine releasing agent at the presynaptic terminal.

Conclusion and Future Directions

The incorporation of fluorine is a powerful and versatile tool in the design of novel phenylethylamine analogs. As this guide has detailed, strategic fluorination can profoundly alter metabolic stability, transporter selectivity, and overall CNS activity. The structure-activity relationships, while complex, are becoming increasingly well-defined through the systematic application of the in vitro and in vivo methodologies described herein.

Future research will likely focus on developing analogs with even greater selectivity for specific transporter subtypes or with "tuned" release versus reuptake inhibition profiles. The use of fluorinated analogs as PET ligands for in vivo imaging of transporter density and occupancy will also continue to be a vital area of research, providing invaluable insights into the neurobiology of neuropsychiatric disorders and the mechanisms of therapeutic intervention.

References

-

Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. [Link]

-

Sitte, H. H., & Scholze, P. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1436-1447. [Link]

-

Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 439. [Link]

-

Charlon, C., & Luu-Duc, C. (1986). Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods. Annales Pharmaceutiques Francaises, 44(2), 123-132. [Link]

-

Al-Abri, Z., et al. (2023). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. Molecules, 28(19), 6871. [Link]

-

Asian Journal of Pharmaceutical Research. (2021). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 11(3), 198-202. [Link]

-

Luethi, D., & Liechti, M. E. (2020). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 12(8), 1058-1070. [Link]

-

Phillips, T. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center. [Link]

-

Hesketh, J. E., & Curzon, G. (1976). Action of some fluorinated amphetamine-like compounds on the synaptosomal uptake of neurotransmitters. Journal of Neurochemistry, 27(3), 817-819. [Link]

-

Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Gentil, J., et al. (2021). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 197, 108731. [Link]

-

Warnke, S., et al. (2017). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. The Journal of Physical Chemistry A, 121(4), 854-864. [Link]

-

Bruns, A., & Haufe, G. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 976-1021. [Link]

-

Melior Discovery. (n.d.). Locomotor Sensitization Study. Melior Discovery In vivo Efficacy Models. [Link]

-

Partilla, J. S., et al. (2006). Interaction of amphetamines and related compounds at the vesicular monoamine transporter. Journal of Pharmacology and Experimental Therapeutics, 319(1), 237-246. [Link]

-

Watson, P. R., et al. (2020). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. ACS Medicinal Chemistry Letters, 11(7), 1435-1440. [Link]

-

Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

-

Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 439-451. [Link]

-

Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710. [Link]

-

Bruns, A., & Haufe, G. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 976–1021. [Link]

-

Reyes-Parada, M., et al. (2020). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology, 10, 1706. [Link]

-

Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]

-

Thakar, D., et al. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit1.25. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

Szatmári, I., & Fülöp, F. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

-

News-Medical.Net. (2022). What is the locomotor activity test used for in behavioral studies?. [Link]

-

Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710. [Link]

-

Biel, J. H., & Bopp, B. A. (1978). Amphetamines: Structure-Activity Relationships. In Handbook of Psychopharmacology (pp. 1-39). Springer, Boston, MA. [Link]

-

Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Drug and Alcohol Dependence, 239, 109601. [Link]

-

Wsól, A., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(19), 6296. [Link]

-

Journal of Medicinal Chemistry. (2026). Ahead of Print. ACS Publications. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

Sources

- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Amphetamine Derivatives as Monoamine Oxidase Inhibitors [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. va.gov [va.gov]

- 16. news-medical.net [news-medical.net]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. Monoamine Oxidase Assays [cellbiolabs.com]

- 19. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 20. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Profile of 2,2-Difluoro-2-phenylethanamine HCl

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of 2,2-Difluoro-2-phenylethanamine HCl, a fluorinated analogue of phenethylamine. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of physical organic chemistry, insights from analogous structures, and standard pharmaceutical industry practices to outline a robust investigational strategy. We will explore the intrinsic chemical liabilities of the molecule, propose plausible degradation pathways, and provide detailed, field-proven protocols for conducting forced degradation studies and developing a stability-indicating analytical method. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to characterize and control the quality of this and similar fluorinated pharmaceutical compounds.

Introduction: The Significance of Fluorination and Stability

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to modulate metabolic stability, pKa, lipophilicity, and binding affinity.[1] The C-F bond is the strongest single bond in organic chemistry, which can enhance resistance to metabolic oxidation.[1][2] However, the presence of fluorine, particularly in proximity to functional groups like amines, can also introduce unique chemical instabilities.[3][4]

This compound, an analogue of the neuromodulator 2-phenylethylamine, presents a unique stability profile.[5][6] The gem-difluoro group at the benzylic position is expected to significantly alter the reactivity of the molecule compared to its non-fluorinated parent. Understanding its degradation profile is not merely an academic exercise; it is a critical regulatory requirement (ICH Q1A/Q1B) and a fundamental component of ensuring drug substance and product quality, safety, and efficacy.[7] This guide provides the scientific rationale and actionable protocols to thoroughly investigate this profile.

Physicochemical Properties and Intrinsic Stability Considerations

A foundational understanding of the molecule's properties is essential to predict its behavior under stress.

| Property | Value / Predicted Characteristic | Rationale & Implication |

| Chemical Structure | C₆H₅CF₂CH₂NH₂·HCl | The key features are the phenyl ring, the gem-difluoro group at the benzylic position, and the primary amine. |

| Molecular Formula | C₈H₁₀ClF₂N | - |

| Molecular Weight | 193.62 g/mol | Relevant for analytical calculations. |

| Predicted pKa | ~8.5 - 9.5 | The electron-withdrawing effect of the two fluorine atoms will lower the basicity (pKa) of the primary amine compared to 2-phenylethylamine (pKa ~10). This influences solubility and the species present at different pH values. |

| Solubility | Expected to be soluble in water.[8] | The hydrochloride salt form significantly enhances aqueous solubility, making it amenable to solution-state stability studies.[8] |

| UV Chromophore | Phenyl ring | Allows for straightforward detection using UV-Vis spectrophotometry, typically with λmax around 254-265 nm, which is ideal for HPLC analysis.[9] |

Intrinsic Stability Considerations:

-

The Amine Group: Primary amines are susceptible to oxidation, which can be catalyzed by light, metal ions, or atmospheric oxygen.[10] This often leads to the formation of aldehydes and subsequently carboxylic acids.[10][11]

-

The gem-Difluoro Group: While the C-F bonds themselves are strong, the high electronegativity of fluorine can influence adjacent bonds. However, unlike some β-fluoroamines which are prone to HF elimination, the 2,2-difluoro arrangement in this molecule is generally more stable.[4] Defluorination under hydrolytic conditions is possible but likely requires harsh conditions.

-

The Hydrochloride Salt: As a salt of a strong acid (HCl) and a weaker base (the amine), solutions will be acidic. This protonated form of the amine is generally more stable against oxidation than the free base.[10]

Plausible Degradation Pathways

Based on the structure, we can hypothesize several key degradation pathways that must be investigated during forced degradation studies.

Oxidative Degradation

This is predicted to be the most significant degradation pathway. The primary amine is the most likely site of oxidation.

-

Initial Oxidation: The amine is oxidized to an imine intermediate.

-

Hydrolysis of Imine: The imine readily hydrolyzes to form 2,2-difluoro-2-phenylacetaldehyde.

-

Further Oxidation: The resulting aldehyde is susceptible to further oxidation to form 2,2-difluoro-2-phenylacetic acid.

Hydrolytic Degradation

The molecule is expected to be relatively stable to hydrolysis under neutral and acidic conditions. Under strongly basic conditions, deprotonation of the amine could potentially facilitate other reactions, but the C-F bonds are anticipated to be robust.

Photodegradation

The phenyl ring acts as a chromophore, capable of absorbing UV light. This energy can initiate photo-oxidative processes or other radical-based degradation pathways, potentially leading to complex mixtures of degradation products.

Thermal Degradation

In the solid state, the compound is likely stable at moderate temperatures.[12][13] In solution, elevated temperatures will accelerate the other degradation modes, particularly oxidation.[10][14][15]

Caption: Plausible oxidative and photolytic degradation pathways.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[7][16] The following protocols are designed to meet ICH Q1B guidelines.[7][17]

Caption: Workflow for conducting forced degradation studies.

Protocol: Hydrolytic Degradation

-

Objective: To assess stability in acidic and basic conditions.

-

Materials: 1 mg/mL stock solution of the compound, 0.1 M HCl, 0.1 M NaOH, 1 M HCl, 1 M NaOH.

-

Procedure: a. Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Place in a water bath at 60°C. b. Base Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Place in a water bath at 60°C. c. Control: Mix 1 mL of stock solution with 1 mL of purified water. Keep at room temperature. d. Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. e. Quenching: Immediately neutralize the acid-stressed sample with an equivalent volume of 0.1 M NaOH, and the base-stressed sample with 0.1 M HCl. Dilute all samples to a final concentration suitable for HPLC analysis.

-

Rationale: The use of elevated temperature (60°C) accelerates potential reactions. Neutralization stops the reaction at the specific time point, ensuring accurate kinetic profiling.

Protocol: Oxidative Degradation

-

Objective: To assess stability in the presence of an oxidizing agent.

-

Materials: 1 mg/mL stock solution, 3% hydrogen peroxide (H₂O₂).

-

Procedure: a. Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. b. Control: Mix 1 mL of stock solution with 1 mL of purified water. c. Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. d. Quenching: No quenching is typically required, but samples should be analyzed promptly. Dilute to the final concentration for analysis.

-

Rationale: 3% H₂O₂ is a standard oxidizing agent used in stress testing. The reaction is typically fast enough at room temperature.[10] Protecting from light prevents confounding photo-oxidative effects.

Protocol: Photostability Testing

-

Objective: To assess stability under exposure to light, following ICH Q1B.[7]

-

Materials: Solid drug substance, 1 mg/mL solution, quartz cuvettes or other transparent containers.

-

Procedure: a. Sample Preparation: Prepare both a solid sample and a solution sample. Prepare identical "dark controls" by wrapping the containers in aluminum foil. b. Exposure: Place the samples and dark controls in a validated photostability chamber. c. ICH Q1B Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7][17] d. Analysis: After exposure, dissolve the solid sample and analyze both it and the solution sample alongside their respective dark controls.

-

Rationale: Using both solid and solution samples assesses degradation in different physical states. The dark control is crucial to differentiate between thermal and photolytic degradation.[7]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the API peak from all potential degradation product peaks and placebo components.[16] Reversed-phase HPLC with UV and/or Mass Spectrometric detection is the workhorse for this application.[9][18][19]

Caption: Workflow for stability-indicating HPLC method development.

Protocol: HPLC-UV/MS Method Development

-

Objective: To develop a SIM capable of separating the parent compound from all process impurities and degradation products.

-

Instrumentation: HPLC system with a diode array detector (DAD) and preferably a mass spectrometer (MS).[20][21]

-

Starting Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[9] A phenyl-hexyl column could also be an excellent alternative due to potential pi-pi interactions with the analyte's phenyl ring.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD at 254 nm and scanning from 200-400 nm for peak purity analysis. MS scan for mass identification.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

-

Development & Optimization Strategy: a. Inject a standard solution of this compound to determine its retention time. b. Prepare a composite mixture of all stressed samples (acid, base, oxidative, etc.) that show significant degradation (aim for 10-20% degradation). c. Inject the composite mixture. The goal is to achieve baseline separation (Resolution > 2.0) between the parent peak and all degradant peaks. d. Optimization: If separation is poor, systematically adjust parameters. First, modify the gradient slope. Second, evaluate methanol as an alternative to acetonitrile (it offers different selectivity). Third, adjust the pH of Mobile Phase A (e.g., using an ammonium acetate buffer at pH 5) to alter the ionization state of the amine and any acidic/basic degradants.

-

Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[19]

Summary of Expected Degradation Profile

The following table summarizes the anticipated results from the forced degradation studies. The percentage of degradation is a target; if degradation is too rapid, the stress level (e.g., temperature, time) should be reduced.

| Stress Condition | Reagent / Condition | Expected Degradation | Plausible Major Degradant(s) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | < 5% | None expected |

| Base Hydrolysis | 0.1 M NaOH, 60°C | < 5% | None expected |

| Oxidation | 3% H₂O₂, RT | 10 - 30% | 2,2-Difluoro-2-phenylacetaldehyde, 2,2-Difluoro-2-phenylacetic acid |

| Thermal (Solution) | 60°C, in Water | 5 - 15% | Primarily oxidative degradants if oxygen is present |

| Photolytic | ICH Q1B | 5 - 20% | Various photo-oxidative products |

Conclusion

The stability profile of this compound is predicted to be dominated by its susceptibility to oxidative degradation, a common pathway for phenylethylamine derivatives.[10][11] The primary amine is the principal site of chemical liability. The compound is expected to exhibit good stability against hydrolytic and moderate thermal stress. A well-developed, validated stability-indicating HPLC method is paramount for accurately tracking the purity of the drug substance over time and under various storage and stress conditions. The systematic approach outlined in this guide, combining predictive chemistry with rigorous experimental protocols, provides a comprehensive framework for the complete stability and degradation characterization of this fluorinated molecule, ensuring its quality and regulatory compliance.

References

- ACS Organic & Inorganic Au. (2023).

- Eurofins. (2022). ANALYTICAL METHOD SUMMARIES.

- Analytical Chemistry. (2005).

- BenchChem. (n.d.). How to prevent oxidation of 2-Phenylethylamine hydrochloride solutions.

- Fluoride Action Network. (2019). The Dark Side of Fluorine.

- PubMed. (n.d.). Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U.

- Enamine. (n.d.). α-Fluoroamines.

- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.

- Eurofins. (2018). ANALYTICAL METHOD SUMMARIES.

- ResearchGate. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 2-Phenylethylamine hydrochloride.

- CymitQuimica. (n.d.). CAS 156-28-5: 2-Phenylethylamine hydrochloride.

- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.

- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.

- ScienceDirect. (n.d.).

- BenchChem. (n.d.). Application Note and Protocol for the Quantification of 2-Phenylethylamine Hydrochloride using HPLC.

- AK Scientific, Inc. (n.d.).

- PubMed. (n.d.).

- American Chemical Society. (2023). 2-Phenylethylamine.

- PubChem. (n.d.). 2-Phenylethylamine hydrochloride.

- PubMed. (1978). The Effect of Drug Concentration on the Thermal (Dark) Degradation of Promethazin Hydrochloride in Aqueous Solution.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fluoridealert.org [fluoridealert.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acs.org [acs.org]

- 6. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. aksci.com [aksci.com]

- 14. Thermal degradation: Significance and symbolism [wisdomlib.org]

- 15. The effect of drug concentration on the thermal (dark) degradation of promethazin hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. caronscientific.com [caronscientific.com]

- 18. dspace.ceu.es [dspace.ceu.es]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Spectroscopic Characterization of 2,2-Difluoro-2-phenylethanamine HCl: A Technical Guide

Introduction

2,2-Difluoro-2-phenylethanamine and its hydrochloride salt are fluorinated analogues of the well-known biogenic amine, phenethylamine. The introduction of a geminal difluoro group at the benzylic position is a common strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and basicity of parent compounds. Understanding the precise structural features of this molecule is paramount for its application in drug development and neuroscience research. This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2-Difluoro-2-phenylethanamine HCl, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive yet robust analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of this compound in solution. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of information regarding the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the aromatic protons and the ethylamine chain. The geminal fluorine atoms significantly influence the chemical shift and multiplicity of the adjacent methylene protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H (ortho, meta, para) | 7.4 - 7.6 | Multiplet | |

| -CH₂- | 3.5 - 3.8 | Triplet of triplets | J(H-H) ≈ 7-8, J(H-F) ≈ 12-15 |

| -NH₃⁺ | 8.0 - 9.0 | Broad singlet |

Expertise & Experience: The methylene protons (-CH₂-) are diastereotopic due to the chiral center created by the gem-difluoro group and are expected to appear as a triplet of triplets. The triplet arises from coupling to the adjacent -NH₃⁺ protons, and the additional splitting into a triplet is due to coupling with the two neighboring fluorine atoms. The broadness of the -NH₃⁺ signal is a consequence of quadrupolar relaxation of the nitrogen atom and chemical exchange with the solvent.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide key information about the carbon skeleton. The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-C (quaternary) | 135 - 140 | Triplet | J(C-F) ≈ 20-25 |

| Phenyl-C (CH) | 128 - 132 | Singlet/Doublet | |

| -CF₂- | 115 - 125 | Triplet | J(C-F) ≈ 240-250 |

| -CH₂- | 45 - 50 | Triplet | J(C-F) ≈ 20-25 |

Expertise & Experience: The large one-bond ¹³C-¹⁹F coupling constant (¹JCF) for the -CF₂- carbon is a hallmark of gem-difluoro compounds and is a powerful diagnostic tool.[1] The adjacent methylene carbon (-CH₂-) will also show coupling to the fluorine atoms (²JCF), resulting in a triplet. The quaternary phenyl carbon attached to the CF₂ group will also exhibit a triplet due to two-bond C-F coupling.

Predicted ¹⁹F NMR Spectral Data

Fluorine-19 NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atoms. For this compound, a single resonance is expected for the two equivalent fluorine atoms.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₂- | -90 to -110 | Triplet | J(F-H) ≈ 12-15 |

Expertise & Experience: The chemical shift of the fluorine atoms is referenced to an external standard, typically CFCl₃. The observed multiplicity will be a triplet due to coupling with the adjacent methylene protons. The relatively wide chemical shift range in ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds, even in complex mixtures.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. For this compound, the spectrum will be dominated by absorptions from the ammonium group, the aromatic ring, and the carbon-fluorine bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (NH₃⁺) | 3200 - 2800 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2900 - 2800 | Medium |

| N-H Bend (NH₃⁺) | 1625 - 1560 (asymmetric), 1550 - 1500 (symmetric) | Medium |

| Aromatic C=C Stretch | 1600, 1495, 1450 | Medium to Weak |

| C-F Stretch | 1350 - 1100 | Strong |

| Aromatic C-H Bend | 770 - 730 and 720 - 680 | Strong |

Expertise & Experience: The formation of the hydrochloride salt results in a broad and strong absorption band in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in an ammonium group.[2] This broadness is due to hydrogen bonding. The C-F stretching vibrations typically give rise to very strong absorption bands in the 1350-1100 cm⁻¹ region.[3] For a gem-difluoro compound, two distinct C-F stretching bands (asymmetric and symmetric) may be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for identification and structural elucidation. For 2,2-Difluoro-2-phenylethanamine, the fragmentation will be influenced by the phenyl ring, the amine group, and the gem-difluoro moiety.

| m/z | Predicted Fragment | Fragmentation Pathway |

| 158 | [M+H]⁺ (free base) | Protonation of the free base |

| 127 | [C₇H₅F₂]⁺ | Loss of CH₂NH₂ |

| 109 | [C₆H₅CF]⁺ | Loss of HF from [C₇H₅F₂]⁺ |

| 77 | [C₆H₅]⁺ | Loss of CF₂ from [C₆H₅CF₂]⁺ |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |

Expertise & Experience: In electrospray ionization (ESI), the protonated molecule of the free base ([M+H]⁺ at m/z 158) is expected. A key fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond.[4] For 2,2-Difluoro-2-phenylethanamine, this would lead to the formation of a benzylic cation stabilized by the phenyl group. The presence of the fluorine atoms will influence the stability of the fragment ions. The most prominent fragmentation is expected to be the loss of the ethylamine side chain, leading to the [C₆H₅CF₂]⁺ ion.

Caption: Predicted fragmentation of 2,2-Difluoro-2-phenylethanamine.

Experimental Protocols

The following protocols are designed to be self-validating systems for the acquisition of high-quality spectroscopic data for this compound.

NMR Data Acquisition

-

Sample Preparation:

-

Weigh accurately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the -NH₃⁺ protons are exchangeable. D₂O will result in the disappearance of the NH₃⁺ signal.

-

Add a small amount of a reference standard (e.g., TMS or a calibrated solvent peak).

-

-

Instrument Setup (400 MHz NMR Spectrometer):

-

Tune and shim the probe for the chosen solvent.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Acquire a ¹⁹F NMR spectrum. This typically requires fewer scans than ¹H NMR due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the reference standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Measure the coupling constants from the high-resolution spectra.

-

IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry high-purity KBr powder in an oven to remove any absorbed water.

-

Grind a small amount of this compound (approx. 1-2 mg) with about 100-200 mg of the dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Setup (FTIR Spectrometer):

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major absorption bands.

-

Mass Spectrometry Data Acquisition (LC-MS with ESI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system for reverse-phase chromatography (e.g., water/acetonitrile with 0.1% formic acid). The formic acid will help to maintain the analyte in its protonated form.

-

-

Instrument Setup (LC-MS System):

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analysis of small polar molecules.

-

Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-300).

-

-

Data Acquisition:

-

Inject the sample onto the LC column.

-

Acquire data in full scan mode to identify the molecular ion.

-

If necessary, perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to obtain fragment ions.

-

-

Data Processing:

-

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion and major fragment ions.

-

Propose fragmentation pathways consistent with the observed masses.

-

References

- Krueger, A. (2014). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. In Nanodiamonds: Advanced Material Analysis, Properties and Applications (pp. 1-28). Pan Stanford Publishing.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.

- Kalman, F., & Szalontai, G. (2013). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS).

- Giraud, S., Remaud, G. S., & Akoka, S. (2007). A new and plain method for the determination of C-F coupling constants. Magnetic Resonance in Chemistry, 45(11), 959-962.

- Lin, L. A., & Szafran, Z. (1988). Infrared and nuclear magnetic resonance spectra of amine salts.

- Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

- Sangster, J. (1997). Octanol-water partition coefficients: fundamentals and physical chemistry. John Wiley & Sons.

-

PubChem. (n.d.). 2,2-Difluoro-2-phenylethanamine. Retrieved from [Link]

- Awad, T., & El-Aneed, A. (2013). The fragmentation of phenethylamines and their analogues. Mass Spectrometry Reviews, 32(6), 434-458.

Sources

The Strategic Difluorination of Phenylethylamines: A Technical Guide to Modulating Neurotransmitter Systems for Therapeutic Advancement

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to refine potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of difluorinated phenylethylamines, a class of compounds with significant potential for therapeutic applications in neurology and psychiatry. We will dissect the causal relationships between specific difluorination patterns on the phenylethylamine scaffold and their resulting pharmacological profiles, with a focus on key central nervous system (CNS) targets: the serotonin 2A receptor (5-HT₂A), the dopamine transporter (DAT), the norepinephrine transporter (NET), the serotonin transporter (SERT), and the trace amine-associated receptor 1 (TAAR1). This guide will furnish researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, mechanism of action, structure-activity relationships, and potential therapeutic avenues for this promising class of neuromodulators.

Introduction: The Fluorine Advantage in Phenylethylamine Design

The phenylethylamine scaffold is the foundational structure for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs. Its therapeutic manipulation has led to treatments for conditions ranging from ADHD to depression. The introduction of fluorine, and specifically difluorination, offers a nuanced approach to modulate the physicochemical properties of these molecules.

The rationale for fluorination is multifaceted:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug. Strategic placement of fluorine atoms can block common sites of oxidative metabolism.

-

Modulation of Basicity: Fluorine's high electronegativity can lower the pKa of the amine group, influencing the molecule's ionization state at physiological pH. This can alter its ability to cross the blood-brain barrier and its binding affinity for specific receptor pockets.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a receptor's binding site, potentially increasing affinity and selectivity.

-

Conformational Control: The presence of fluorine can influence the preferred conformation of the flexible ethylamine side chain, pre-organizing the molecule for optimal receptor engagement.